molecular formula C23H22FN5O3 B12415031 Prmt7-IN-1

Prmt7-IN-1

Cat. No.: B12415031
M. Wt: 435.5 g/mol
InChI Key: DJRAKTLQKMVYOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Prmt7-IN-1 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve optimal yields .

Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process while ensuring consistency and purity of the final product. This involves optimizing reaction conditions, using high-throughput screening techniques, and employing advanced purification methods such as chromatography . The goal is to produce this compound in large quantities with high purity and minimal impurities.

Chemical Reactions Analysis

Types of Reactions: Prmt7-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory activity against PRMT7 .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperature, pH, and solvent systems to achieve the desired chemical transformations .

Major Products Formed: The major products formed from the reactions involving this compound include modified derivatives with enhanced inhibitory activity against PRMT7. These derivatives are valuable for studying the structure-activity relationship and optimizing the compound’s therapeutic potential .

Properties

Molecular Formula

C23H22FN5O3

Molecular Weight

435.5 g/mol

IUPAC Name

6-N-[5-fluoro-2-(3,4,5-trimethoxyphenyl)pyrimidin-4-yl]-2-methylquinoline-4,6-diamine

InChI

InChI=1S/C23H22FN5O3/c1-12-7-17(25)15-10-14(5-6-18(15)27-12)28-23-16(24)11-26-22(29-23)13-8-19(30-2)21(32-4)20(9-13)31-3/h5-11H,1-4H3,(H2,25,27)(H,26,28,29)

InChI Key

DJRAKTLQKMVYOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)NC3=NC(=NC=C3F)C4=CC(=C(C(=C4)OC)OC)OC)N

Origin of Product

United States

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